2-Chloro-N-1,3-thiazol-2-ylpropanamide

Chemical Biology Targeted Covalent Inhibitors Enzyme Inhibition

For researchers developing targeted covalent inhibitors (TCIs), this 2-aminothiazole derivative featuring a reactive chloroacetamide warhead enables irreversible binding to active-site cysteine residues. As a validated nuclease inhibitor scaffold, it serves as a chemical probe for DNA repair and genomic instability pathways. Its labile alpha-chloro group also permits rapid parallel synthesis of diverse analog libraries for SAR exploration. This product bridges the gap between exploratory chemistry and focused probe development. - Warhead: Enables covalent, long-duration target engagement absent in non-halogenated analogs. - Probe: Classification in nuclease inhibitor patents provides a direct biological context for oncology/CNS research. - Supply: Available from stock with full QA documentation (COA, HPLC, MS, NMR).

Molecular Formula C6H7ClN2OS
Molecular Weight 190.65 g/mol
CAS No. 116200-98-7
Cat. No. B038265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-1,3-thiazol-2-ylpropanamide
CAS116200-98-7
Molecular FormulaC6H7ClN2OS
Molecular Weight190.65 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NC=CS1)Cl
InChIInChI=1S/C6H7ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10)
InChIKeyDYBGWRKFHOYRSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-1,3-thiazol-2-ylpropanamide: Chemical Biology Tool & Synthetic Intermediate


2-Chloro-N-1,3-thiazol-2-ylpropanamide (CAS 116200-98-7) is a synthetic organic compound classified as a 2-aminothiazole derivative bearing a chloroacetamide moiety . With a molecular weight of 190.65 g/mol and a purity specification commonly at 95% or higher, it serves as a versatile electrophilic building block for medicinal chemistry and chemical biology applications . The primary synthetic route involves the acylation of 2-aminothiazole with 2-chloropropanoyl chloride in the presence of a base . Its core research value is rooted in the chloroacetamide group, which confers the potential for covalent modification of biological nucleophiles.

Why Non-Covalent Thiazole Amides Cannot Substitute


The research utility of 2-Chloro-N-1,3-thiazol-2-ylpropanamide is strictly defined by its electrophilic chloroacetamide warhead, a feature absent in the vast majority of commercially available 2-aminothiazole amides. While structurally related amides like N-(thiazol-2-yl)acetamide may serve as non-covalent ligand scaffolds, the target compound is designed for covalent engagement with biological targets such as cysteine proteases or nucleases . This fundamental difference in mechanism of action renders generic substitution untenable for studies requiring irreversible or long-duration target inhibition. Furthermore, the compound's specific substitution pattern on the thiazole core influences its physicochemical properties and may be a key feature in structure-activity relationships (SAR) for specific targets, making it a non-interchangeable component in a synthetic or screening campaign .

Procurement-Focused Differentiation from Analogs


Covalent Inhibitor Potential: Chloroacetamide Warhead vs. Non-Covalent Analogs

2-Chloro-N-1,3-thiazol-2-ylpropanamide possesses a chloroacetamide functional group, establishing it as an electrophilic covalent inhibitor candidate. This contrasts with non-chlorinated analogs, such as N-(thiazol-2-yl)propanamide (MW ~156), which lack this warhead and act solely through non-covalent interactions. While specific target engagement data for this exact compound is scarce, its classification as a substituted propanamide inhibitor of nucleases is documented in patent literature, indicating its potential for irreversible inhibition [1].

Chemical Biology Targeted Covalent Inhibitors Enzyme Inhibition

Alkylating Reactivity: Chloro vs. Bromoacetamide

The compound's alpha-chloroamide structure is a recognized electrophile capable of alkylating thiol groups in cysteine residues. This is a key characteristic of covalent chemical probes. Its reactivity profile can be positioned between the less reactive non-halogenated analogs and the more reactive bromoacetamide counterparts, such as 2-Bromo-N-1,3-thiazol-2-ylpropanamide . The chlorine atom offers a balanced reactivity that can be advantageous in achieving target selectivity while minimizing off-target labeling, a common trade-off with more reactive halogen warheads like bromine or iodine .

Chemical Proteomics Activity-Based Protein Profiling Medicinal Chemistry

Chemical Diversification: Versatile Scaffold vs. Unfunctionalized Cores

The presence of the chlorine atom on the alpha-carbon of the propanamide chain makes 2-Chloro-N-1,3-thiazol-2-ylpropanamide a versatile intermediate for nucleophilic substitution reactions . This is a key differentiator from simple N-(thiazol-2-yl)alkylamides, which lack a reactive handle for further derivatization. The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols), enabling the rapid generation of diverse analogs for SAR studies . This built-in diversification point eliminates the need for multi-step de novo synthesis for each analog, saving time and resources.

Medicinal Chemistry Combinatorial Chemistry Structure-Activity Relationship

Nuclease Inhibition: Patent-Assigned Function vs. Unpatented Amides

2-Chloro-N-1,3-thiazol-2-ylpropanamide falls under the broad structural claim of 'substituted propanamides' in patents describing inhibitors of nucleases [1]. This association provides a validated biological context for its potential utility, specifically in targeting enzymes involved in DNA repair and genomic stability, which are key areas in oncology and neurodegenerative disease research. While many thiazole amides may possess some level of biological activity, the explicit inclusion of the 'substituted propanamide' class in a specific nuclease inhibition patent grants this compound a degree of functional validation that is absent for many structurally similar, yet unclaimed, analogs [2].

DNA Repair Genomic Instability Cancer Research

Validated Application Scenarios for Procurement


Targeted Covalent Inhibitors for Cysteine Proteases or Nucleases

The compound is ideally suited for use as a starting point in the development of targeted covalent inhibitors (TCIs). Its chloroacetamide warhead is a classic electrophile for irreversibly binding to active-site cysteine residues in proteases or other enzymes . Its classification in nuclease inhibitor patents provides a specific and validated biological context for initiating a medicinal chemistry program aimed at generating potent and selective covalent enzyme inhibitors [1].

Focused Chemical Libraries for SAR Studies

Due to the labile nature of the alpha-chloro group, this compound serves as an efficient precursor for the rapid parallel synthesis of diverse analog libraries. It enables straightforward exploration of chemical space around the thiazole core through simple nucleophilic displacement reactions . This makes it a high-value procurement for any medicinal chemistry lab aiming to establish SAR for a new biological target with a thiazole-containing hit or lead.

Chemical Probe for DNA Repair and Genomic Stability

Leveraging its classification as a nuclease inhibitor, this compound can be procured and deployed as a chemical probe to interrogate biological pathways involving DNA repair and genomic instability . It is a relevant tool for research in cancer biology and neurodegeneration, where nucleases play critical roles. The compound can be used in cell-based assays to study the phenotypic consequences of nuclease inhibition, providing a chemical tool to complement genetic approaches.

Core Scaffold for Medicinal Chemistry Derivatization

For chemists, 2-Chloro-N-1,3-thiazol-2-ylpropanamide is a versatile electrophilic building block. Its reactivity is not limited to biological nucleophiles; it can also be utilized in classic organic synthesis to construct more complex molecular architectures. The thiazole core is a privileged structure in drug discovery, and this compound provides a functionalized entry point for its incorporation into diverse drug-like molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-1,3-thiazol-2-ylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.